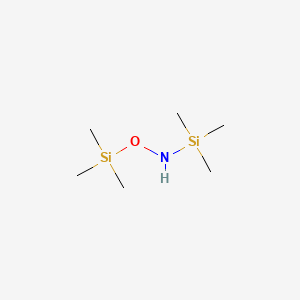

N,O-Bis(trimethylsilyl)hydroxylamine

Description

Significance and Interdisciplinary Relevance in Modern Organic and Organosilicon Chemistry

The significance of N,O-Bis(trimethylsilyl)hydroxylamine lies in its versatile reactivity, which bridges organic and organosilicon chemistry. The presence of trimethylsilyl (B98337) groups, known for their chemical inertness and use as protecting groups, enhances the compound's solubility in organic solvents and modulates the reactivity of the hydroxylamine (B1172632) core. cymitquimica.comwikipedia.orgontosight.ai This dual nature makes it a key reagent in several synthetic applications.

A primary application is in the synthesis of hydroxamic acids. The compound reacts with electrophiles like acid chlorides at the nitrogen center to form N,O-bis(trimethylsilyl)hydroxamic acids. chemicalbook.com These intermediates can then be hydrolyzed to yield the corresponding hydroxamic acids, which are important in medicinal chemistry and as chelating agents. vulcanchem.com A related reagent, tris(trimethylsilyl)hydroxylamine, also yields the same product via N-acylation. chemicalbook.com

Furthermore, this compound serves as an effective aminating agent. In a process described as "electrophilic amination," it reacts with higher-order organocuprates to deliver a protected amino group to various aromatic and aliphatic ligands. acs.org This method is valuable for synthesizing primary amines, which are crucial intermediates for biologically active compounds. acs.org

The compound's utility extends to organophosphorus and organoboron chemistry. It is used as a reagent for preparing N-(dialkyl phosphinoyl)hydroxylamines and facilitates the migration of alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates. chemicalbook.com It also reacts with boron compounds, such as 9-chloro-9-borafluorene (B3180121), to yield novel heterocyclic structures like 10-trimethylsilyloxy-9-aza-10-boraphenanthrene. chemicalbook.comchemsrc.com

| Application | Reactant | Product Type |

| Hydroxamic Acid Synthesis | Acid Chlorides | N,O-bis(trimethylsilyl)hydroxamic acids |

| Electrophilic Amination | Organocuprates | Primary Amines (after hydrolysis) |

| Organophosphorus Synthesis | Dialkyl Phosphinoyl Chlorides | N-(dialkyl phosphinoyl)hydroxylamines |

| Organoboron Chemistry | 9-chloro-9-borafluorene | Azaborine heterocycles |

Historical Perspective on Silylated Hydroxylamines and Derivatives

The development of silylated hydroxylamines is intrinsically linked to the parallel histories of hydroxylamine and organosilicon chemistry. Hydroxylamine was first prepared in 1865 by Wilhelm Clemens Lossen as its hydrochloride salt, with the pure compound being isolated in 1891. wikipedia.org Separately, the field of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. wikipedia.orgsbfchem.com However, it was the extensive work of Frederick Kipping in the early 20th century that laid the foundation for the broad field of silicone and organosilicon chemistry. sbfchem.com

The convergence of these fields led to the development of silylating agents and their use in protecting reactive functional groups like hydroxyls and amines. wikipedia.orggelest.com The trimethylsilyl (TMS) group became a widely used protecting group due to its ease of introduction and removal. ontosight.aifiveable.me This led to the creation of silylated derivatives of many small, reactive molecules to improve their stability, solubility, and handling.

The synthesis of this compound itself represents a practical application of this strategy. Early methods involved the treatment of dry, explosive hydroxylamine with reagents like chlorotrimethylsilane (B32843) in the presence of a base such as triethylamine (B128534). chemicalbook.com Recognizing the hazards associated with solid hydroxylamine, safer and more efficient synthetic routes were subsequently developed. A significant improvement was the use of hydroxylamine hydrochloride, a more stable salt, which could be reacted with an excess of hexamethyldisilazane (B44280) to produce this compound in good yields (71–75%). chemicalbook.com An alternative method involves neutralizing hydroxylamine hydrochloride with ethylenediamine (B42938) before adding chlorotrimethylsilane. chemicalbook.com These developments reflect a progression towards safer and more practical methods for preparing silylated hydroxylamine reagents for broader use in chemical synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

[dimethyl-(trimethylsilyloxyamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177276 | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-37-7 | |

| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of N,o Bis Trimethylsilyl Hydroxylamine

Direct Silylation Approaches

Direct silylation methods offer straightforward pathways to N,O-Bis(trimethylsilyl)hydroxylamine by introducing trimethylsilyl (B98337) groups onto the hydroxylamine (B1172632) molecule. The choice of silylating agent and base is critical in determining the reaction's efficiency and the profile of byproducts.

Reaction of Hydroxylamine with Chlorotrimethylsilane (B32843) and Triethylamine (B128534)

A well-established method for the preparation of this compound involves the reaction of dry hydroxylamine with chlorotrimethylsilane in the presence of triethylamine as a base. In this reaction, triethylamine serves to neutralize the hydrogen chloride that is generated, driving the reaction towards the formation of the desired product. This process typically affords the product in a yield of approximately 69%.

A significant drawback of this method is the formation of triethylamine hydrochloride as a byproduct. The removal of this salt can sometimes pose challenges during the purification of the final product.

Utilization of Hexamethyldisilazane (B44280) in this compound Synthesis

An alternative and often preferred synthetic route employs the reaction of hydroxylamine hydrochloride with an excess of hexamethyldisilazane (HMDS). This method is particularly advantageous as it circumvents the need for handling the potentially explosive solid hydroxylamine. The reaction proceeds with the formation of ammonia (B1221849) as the sole byproduct, which is volatile and easily removed from the reaction mixture. This synthesis is reported to provide this compound in yields ranging from 71% to 75%.

While HMDS is a cost-effective and safer alternative, it is recognized as having a lower silylating power compared to other agents. Consequently, the reaction may necessitate the use of catalysts or more forcing conditions to achieve satisfactory conversion rates.

Neutralization-Mediated Silylation with Ethylenediamine (B42938) and Chlorotrimethylsilane

A third approach involves the initial neutralization of hydroxylamine hydrochloride with ethylenediamine. Following this neutralization step, chlorotrimethylsilane is introduced to effect the silylation. This method provides an alternative to the use of triethylamine, with the selection of the base influencing the reaction workup and byproduct profile. While specific yield data for this particular method is not as commonly reported in readily available literature, it represents a viable alternative in the synthesis of this compound.

Comparative Analysis of Synthetic Routes: Yields and Methodological Advantages

The choice of synthetic methodology for preparing this compound is often guided by considerations of yield, safety, and ease of purification. A comparative analysis of the three discussed routes highlights their respective strengths and weaknesses.

| Synthetic Route | Reagents | Reported Yield | Methodological Advantages | Methodological Disadvantages |

| Direct Silylation with Chlorotrimethylsilane and Triethylamine | Hydroxylamine, Chlorotrimethylsilane, Triethylamine | ~69% | General and widely applicable method. | Formation of triethylamine hydrochloride byproduct can complicate purification. Requires handling of potentially explosive dry hydroxylamine. |

| Silylation with Hexamethyldisilazane (HMDS) | Hydroxylamine Hydrochloride, Hexamethyldisilazane | 71-75% | Avoids the use of explosive solid hydroxylamine, making it a safer alternative. Ammonia is the only byproduct, which is easily removed. HMDS is a cost-effective reagent. | HMDS has a lower silylating power, potentially requiring catalysts or more stringent reaction conditions. |

| Neutralization-Mediated Silylation with Ethylenediamine | Hydroxylamine Hydrochloride, Ethylenediamine, Chlorotrimethylsilane | Not explicitly reported in common literature | Provides an alternative base to triethylamine, potentially altering the byproduct profile and purification procedure. | Limited readily available data on yield and specific advantages over other methods. |

Mechanistic Investigations of N,o Bis Trimethylsilyl Hydroxylamine Reactivity

Nucleophilic Reactivity at Nitrogen and Oxygen Centers

N,O-Bis(trimethylsilyl)hydroxylamine, a protected and lipophilic derivative of hydroxylamine (B1172632), demonstrates significant nucleophilic character. chemicalbook.com Its reactivity towards electrophiles is predominantly centered on the nitrogen atom. chemicalbook.com This preferential N-attack is observed in reactions with a variety of electrophilic agents.

A notable example is the reaction with acid chlorides. In the presence of a base such as triethylamine (B128534), this compound undergoes N-acylation to yield N,O-bis(trimethylsilyl)hydroxamic acids. chemicalbook.com A similar, related reagent, N,N,O-Tris(trimethylsilyl)hydroxylamine, also reacts with aliphatic acid chlorides to produce hydroxamic acids through N-acylation, highlighting the nitrogen atom's role as the primary nucleophilic site. The trimethylsilyl (B98337) groups enhance the compound's reactivity and solubility in organic solvents, making it a versatile tool in synthetic chemistry. cymitquimica.com

The compound's utility extends to reactions with other electrophiles as well. For instance, its reaction with 9-chloro-9-borafluorene (B3180121) results in the formation of 10-trimethylsilyloxy-9-aza-10-boraphenanthrene. chemicalbook.com This reactivity underscores the compound's capacity to act as a potent nucleophile in various organic transformations.

| Reactant | Electrophile | Product | Key Observation |

|---|---|---|---|

| This compound | Acid Chlorides | N,O-bis(trimethylsilyl)hydroxamic acids | Predominant N-acylation. chemicalbook.com |

| N,N,O-Tris(trimethylsilyl)hydroxylamine | Aliphatic Acid Chlorides | Hydroxamic acids | N-acylation occurs readily under mild conditions. |

| This compound | 9-chloro-9-borafluorene | 10-trimethylsilyloxy-9-aza-10-boraphenanthrene | Demonstrates reactivity with organoboron electrophiles. chemicalbook.com |

Silyl (B83357) Group Migration Phenomena

Silylhydroxylamines are known to undergo several types of rearrangements involving the migration of silyl groups between the nitrogen and oxygen atoms. These intramolecular shifts are influenced by reaction conditions and the nature of the substituents.

When N,O-bis(silyl)hydroxylamines are treated with strong bases, such as butyllithium, they undergo deprotonation to form lithium derivatives. researchgate.net This process facilitates an anionic 1,2-silyl group migration from the oxygen atom to the nitrogen atom. researchgate.net The resulting product is an O-lithium-N,N-bis(silyl)hydroxylamide. researchgate.net This migration is driven by the high affinity of the hard Lewis acid lithium cation for the hard Lewis base oxygen atom, which stabilizes the final structure. researchgate.net

Dyotropic rearrangements are pericyclic reactions in which two sigma bonds simultaneously migrate intramolecularly. illinois.edu In the context of silylhydroxylamines, this involves the positional exchange of two different groups, often silyl groups, between the nitrogen and oxygen atoms. researchgate.netacs.org For example, certain tris(silyl)hydroxylamines exhibit an irreversible thermal rearrangement where a fluorosilyl group on the oxygen atom and an organosilyl group on the nitrogen atom exchange positions. researchgate.net Quantum chemical calculations have supported the dyotropic nature of this rearrangement, indicating a concerted transition state. researchgate.net These transformations are a relatively underrepresented but powerful tool in synthesis. nih.gov

The course of these rearrangements is significantly influenced by the steric bulk of the substituents on the silicon atoms and the reaction conditions. researchgate.net For instance, the thermal rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to the isomeric N-(diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamines is irreversible and appears to be an intramolecular process. researchgate.net The steric hindrance created by bulky substituents can affect the stability of the transition state and the relative energies of the isomers, thereby dictating the direction and feasibility of the rearrangement. researchgate.net The specific substituents can determine the product formation in these complex molecular shifts. researchgate.net

| Rearrangement Type | Trigger/Condition | Description | Driving Force/Key Feature |

|---|---|---|---|

| Anionic 1,2-Silyl Migration | Strong base (e.g., butyllithium) | Silyl group moves from oxygen to nitrogen. researchgate.net | Formation of a stable O-lithium-N,N-bis(silyl)hydroxylamide. researchgate.net |

| Dyotropic Rearrangement | Thermal energy | Simultaneous intramolecular exchange of two groups between N and O. researchgate.netacs.org | Proceeds via a concerted transition state. researchgate.net |

Thermal Fragmentation Pathways and Isocyanate Formation

The thermal decomposition of derivatives of this compound provides a synthetic route to isocyanates. When N,O-bis(trimethylsilyl)hydroxamic acids, formed by the N-acylation of this compound, are subjected to heat, they undergo fragmentation. chemicalbook.com This thermal process leads to the formation of isocyanates. chemicalbook.com This reaction provides a useful method for converting acid chlorides into their corresponding isocyanates via a silylated hydroxamic acid intermediate.

N-O Bond Cleavage Mechanisms in Deprotonation Reactions

The nitrogen-oxygen sigma bond in hydroxylamine derivatives is inherently weak, with an average bond energy significantly lower than that of C-C, C-H, or C-N bonds. mdpi.com This characteristic makes the N-O bond susceptible to cleavage under various reaction conditions, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds. mdpi.comnih.gov

Applications in Advanced Organic Synthesis

As a Reagent for Nitrogen-Containing Functional Groups

This protected form of hydroxylamine (B1172632) is a key player in the synthesis of various nitrogenous compounds, reacting with a range of electrophiles primarily at the nitrogen center. chemicalbook.com

N,O-Bis(trimethylsilyl)hydroxylamine has been successfully employed as a reagent for the synthesis of N-(dialkylphosphinoyl)hydroxylamines. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This application involves the reaction of the silylated hydroxylamine with dialkylphosphinic chlorides. The trimethylsilyl (B98337) groups facilitate the reaction and are subsequently removed to yield the desired product. A related approach has demonstrated that diphenylphosphinic chloride reacts with O-trimethylsilylhydroxylamine, followed by methanolytic removal of the silyl (B83357) group, to produce N-(diphenylphosphinoyl)hydroxylamine in good yield. This highlights the utility of silyl-protected hydroxylamines in forming N-P bonds, which are central to the structure of these target molecules.

The synthesis of hydroxamic acids, important compounds in biological systems and as chelating agents, can be achieved using this compound. vulcanchem.com The reaction proceeds through the N-acylation of the silylated hydroxylamine with an acid chloride, typically in the presence of a base like triethylamine (B128534). chemicalbook.com This forms an N,O-bis(trimethylsilyl)hydroxamic acid intermediate. Subsequent hydrolysis of the silyl groups yields the final hydroxamic acid. chemicalbook.com A related reagent, N,N,O-tris(trimethylsilyl)hydroxylamine, also participates in N-acylation reactions with aliphatic acid chlorides under mild conditions to produce hydroxamic acids in high yields. chemicalbook.comvulcanchem.com

| Reactant 1 | Reactant 2 | Product (after hydrolysis) | Reference |

| This compound | Acid Chloride (RCOCl) | Hydroxamic Acid (RCONHOH) | chemicalbook.com |

| N,N,O-Tris(trimethylsilyl)hydroxylamine | Aliphatic Acid Chloride | Hydroxamic Acid | vulcanchem.com |

Electrophilic amination is a powerful method for forming carbon-nitrogen bonds, where an electrophilic nitrogen source reacts with a nucleophilic carbon. wiley-vch.de Hydroxylamine-derived reagents have emerged as effective electrophilic aminating agents in recent years. nih.govrsc.org

This compound serves as an efficient reagent for the electrophilic amination of higher-order organocuprates. acs.orgacs.org This method allows for the delivery of the NHSiMe₃ moiety to one of the organic ligands on the cuprate (B13416276). The reaction proceeds under mild conditions and does not require a large excess of an external base. acs.org It is applicable to organocuprates bearing aromatic, heteroaromatic, and saturated aliphatic ligands, providing a versatile route to primary amines after hydrolytic workup. acs.org For instance, the reaction of a Gilman-type cuprate (R₂CuLi) with this compound can produce aniline (B41778) in high yields. acs.org

Table 2: Examples of Electrophilic Amination of Organocuprates acs.org

| Organocuprate Ligand (R) | Product (after hydrolysis) | Yield (%) |

|---|---|---|

| Phenyl | Aniline | 90 |

| 2-Thienyl | 2-Aminothiophene | 85 |

| 1-Naphthyl | 1-Naphthylamine | 92 |

The electrophilic amination of organocuprates provides a pathway for the synthesis of N-alkylarylamines and N-alkylheteroarylamines. While the direct product of the reaction with this compound is a primary amine (after workup), modifications of the aminating agent allow for the introduction of alkylated amino groups. acs.org By using N-alkyl-O-silylhydroxylamines, this methodology can be extended to the synthesis of secondary amines. This approach is valuable for creating C-N bonds in complex molecules, including various substituted aryl and heteroaryl amines. acs.orgglobalauthorid.com

Nitrones are valuable synthetic intermediates, often prepared through the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. researchgate.netresearchgate.net The related compound, N-methyl-N,O-bis(trimethylsilyl)hydroxylamine, provides a convenient route to N-methyl nitrones. rsc.org This silylated reagent reacts with a stoichiometric amount of an aldehyde or ketone to produce the corresponding N-methyl nitrone in good to excellent yields. rsc.org The reaction is thought to proceed through a hemiaminal intermediate, which then decomposes to the nitrone. rsc.org This method offers a clean and efficient way to "protect" a carbonyl group, which can then be regenerated via acidic work-up. rsc.org

Electrophilic Amination Reactions

Role in Carbonyl Group Transformations

This compound serves as a valuable reagent in the manipulation of carbonyl groups, particularly in strategies requiring temporary masking of their reactivity. cymitquimica.com Its application facilitates complex synthetic sequences by selectively protecting aldehydes and ketones from undesired reactions.

Protection of Carbonyl Compounds

As a protected and lipophilic form of hydroxylamine, this compound is utilized for the protection of carbonyl compounds. chemicalbook.com The trimethylsilyl groups enhance its solubility in organic solvents and its reactivity. cymitquimica.com This reagent reacts with aldehydes and ketones, effectively converting the carbonyl group into a derivative that is stable under certain reaction conditions, thus protecting it while other transformations are carried out on the molecule.

Sequential Protection-Reduction-Deprotection Strategies

A key application of silylated hydroxylamines is in "protection-reduction-deprotection" sequences that can be performed in a single reaction vessel. In a process demonstrated with the related compound N-methyl-N,O-bis(trimethylsilyl)hydroxylamine, a carbonyl group in a molecule containing another reducible functional group is first protected. rsc.org This is followed by the in-situ reduction of the other functional group. Finally, an acidic work-up regenerates the original carbonyl group, completing a three-transformation sequence in one pot. rsc.org This strategy highlights the utility of such reagents in enhancing synthetic efficiency.

Diverse Synthetic Applications

Beyond carbonyl transformations, this compound is employed in several other specialized synthetic applications, demonstrating its versatility.

Reaction with 9-Chloro-9-borafluorene (B3180121) to Yield 10-Trimethylsilyloxy-9-aza-10-boraphenanthrene

A notable application of this compound is its reaction with 9-Chloro-9-borafluorene. chemicalbook.comsigmaaldrich.com This transformation results in the formation of 10-Trimethylsilyloxy-9-aza-10-boraphenanthrene. chemicalbook.comsigmaaldrich.com The reaction involves a rearrangement from the borole (B14762680) structure to the more stable azaborine ring system. chemsrc.com

Use in Rearrangements of O-p-Nitrobenzenesulfonates

The reagent has been used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and is involved in the migration of simple alkyl groups during the rearrangement of their O-p-nitrobenzenesulfonates. chemicalbook.comsigmaaldrich.com This application showcases its role in facilitating specific molecular rearrangements.

Hydrolysis to Free Hydroxamic Acids

This compound serves as a precursor for the synthesis of hydroxamic acids. It reacts with electrophiles, such as acid chlorides, predominantly at the nitrogen atom in a process known as N-acylation. chemicalbook.com This reaction, typically carried out in the presence of a base like triethylamine, yields N,O-bis(trimethylsilyl)hydroxamic acids. chemicalbook.com Subsequent hydrolysis of these silylated intermediates leads to the formation of the corresponding free hydroxamic acids. chemicalbook.com

Interactive Data Tables

Table 1: Carbonyl Group Transformations

| Transformation Type | Reagent | Function | Outcome |

| Protection of Carbonyls | This compound | Masks reactivity of aldehydes/ketones | Formation of a stable derivative |

| Sequential Strategy | This compound derivative | Protection, Reduction, Deprotection | One-pot multi-step synthesis |

Table 2: Diverse Synthetic Reactions

| Reactant | Reagent | Product | Application Area |

| 9-Chloro-9-borafluorene | This compound | 10-Trimethylsilyloxy-9-aza-10-boraphenanthrene | Heterocyclic Synthesis |

| O-p-Nitrobenzenesulfonates | This compound | Rearranged alkyl products | Molecular Rearrangements |

| Acid Chlorides | This compound | Free Hydroxamic Acids (after hydrolysis) | Synthesis of Hydroxamic Acids |

Role in Analytical Chemistry and Derivatization Sciences

Derivatization Strategies for Chromatographic Analysis

Silylation with reagents like N,O-Bis(trimethylsilyl)hydroxylamine transforms polar functional groups, such as hydroxyl and carboxylic acids, into their corresponding trimethylsilyl (B98337) ethers and esters. This transformation reduces the polarity of the analytes, thereby improving their chromatographic behavior by minimizing peak tailing and enhancing resolution.

The analysis of conjugated estrogens in pharmaceutical formulations presents a challenge due to the complex mixture of estrogen sulfates. Gas-liquid chromatography (GLC) is a powerful technique for separating and quantifying the individual estrogen components, but it requires a derivatization step to convert the non-volatile estrogens into species suitable for GC analysis.

While specific studies detailing the use of this compound for this application are not extensively documented in the reviewed literature, the general approach involves the hydrolysis of the estrogen conjugates to their free steroidal forms, followed by derivatization. A common technique involves a dual derivatization process where the free phenolic steroids are first reacted with hydroxylamine (B1172632) hydrochloride, followed by a silylating agent to form trimethylsilyl derivatives. Although one study mentions the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in this second step, the principle of silylating the hydroxyl groups to increase volatility and improve chromatographic separation is the key aspect. This derivatization makes the estrogen molecules amenable to analysis by capillary GLC, allowing for their quantitative determination in tablet and injectable formulations.

Key parameters for comparison include reaction kinetics, derivatization yield, stability of the derivatives, and the chromatographic and mass spectrometric properties of the resulting products. For instance, studies comparing BSTFA and MTBSTFA have shown that the choice of reagent can be influenced by factors such as steric hindrance of the analyte and the desired fragmentation pattern in mass spectrometry. nih.govresearchgate.net BSTFA is known to be a strong silylating agent suitable for a wide range of polar compounds, including those with sterically hindered hydroxyl groups. nih.gov The by-products of the reaction with BSTFA are typically volatile, which minimizes interference in the chromatographic analysis. sigmaaldrich.com

The selection of a silylating agent is critical and depends on the specific analytes and the analytical goals. A comparative analysis would typically involve evaluating the following:

| Feature | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Other Silylating Reagents (e.g., MTBSTFA) |

| Reactivity | High, effective for many functional groups. | Varies; may offer different selectivity. |

| By-products | Volatile, minimizing chromatographic interference. | By-product volatility can vary. |

| Derivative Stability | Generally good thermal stability. | Can offer enhanced stability (e.g., TBDMS derivatives from MTBSTFA). |

| Mass Spectra | Produces characteristic TMS fragmentation patterns. | Can yield different fragmentation for structural elucidation. |

This table provides a general comparison based on the properties of common silylating agents. Specific comparative data for this compound is limited in the available literature.

The primary application of silylating agents like this compound in chromatography is the derivatization of active hydrogen-containing functional groups, most notably hydroxyl and carboxylic acid groups. colostate.eduresearchgate.net

Hydroxyl Groups: Alcohols, phenols, and sterols contain polar hydroxyl groups that can lead to poor peak shape and low volatility in GC analysis. Silylation converts the -OH group to a -O-Si(CH3)3 group, which is much less polar and more volatile. This process is fundamental for the analysis of many biological and pharmaceutical compounds, including steroids and sugars. researchgate.netgcms.cz The reaction is generally straightforward, though reaction conditions such as temperature and time may need to be optimized depending on the reactivity of the hydroxyl group (primary > secondary > tertiary).

Carboxylic Functional Groups: Carboxylic acids tend to form intermolecular hydrogen bonds, resulting in low volatility and often causing significant peak tailing in GC. Derivatization to their trimethylsilyl esters is a highly effective way to overcome these issues. colostate.edunih.gov The conversion of the -COOH group to a -COO-Si(CH3)3 group breaks these hydrogen bonds, leading to a significant increase in volatility and improved chromatographic performance. iu.edu This allows for the successful analysis of a wide range of carboxylic acids, from short-chain fatty acids to more complex dicarboxylic acids. colostate.edunih.gov

The process of silylation brings about a marked improvement in the chromatographic analysis of polar compounds. gcms.cz By replacing active hydrogens with trimethylsilyl groups, the polarity of the molecule is reduced, and intermolecular hydrogen bonding is eliminated. gcms.cz This leads to several key enhancements:

Increased Volatility: Silylated derivatives have a lower boiling point than their parent compounds, a crucial requirement for GC analysis. researchgate.net

Improved Peak Shape: The reduction in polarity minimizes interactions with the stationary phase of the GC column, resulting in more symmetrical and sharper peaks, which in turn improves the accuracy and precision of quantification.

Enhanced Resolution: Sharper peaks lead to better separation between closely eluting compounds in a complex mixture.

Increased Thermal Stability: Silylation can protect thermally labile groups from degradation at the high temperatures used in the GC injector and column. researchgate.net

Improved Detectability: The introduction of silicon atoms can in some cases enhance the response of certain detectors. More significantly, the improved peak shape leads to a better signal-to-noise ratio, effectively lowering the limit of detection.

Impact on Mass Spectrometry Applications

When coupled with mass spectrometry (GC-MS), silylation provides significant advantages for the identification and quantification of analytes. The trimethylsilyl derivatives are often amenable to electron ionization (EI), producing characteristic and interpretable mass spectra.

The fragmentation patterns of TMS derivatives are well-studied and can provide valuable structural information. escholarship.orgresearchgate.net Common fragmentation pathways include the loss of a methyl group ([M-15]+) and the formation of characteristic ions containing the trimethylsilyl group. For example, the presence of an ion at m/z 73 ([Si(CH3)3]+) is a common indicator of a TMS derivative. The molecular ion ([M]+) is often observed, which allows for the determination of the molecular weight of the derivatized analyte. nih.gov The specific fragmentation patterns can help in elucidating the structure of the original molecule, such as the number and position of hydroxyl or carboxylic acid groups. researchgate.net

The use of silylation in GC-MS-based metabolomics is a prime example of its impact. By derivatizing a wide range of metabolites, including amino acids, organic acids, and sugars, researchers can obtain comprehensive metabolic profiles from biological samples. escholarship.orgresearchgate.net The reproducible fragmentation of TMS derivatives is essential for building spectral libraries that are used for compound identification.

Broader Context in Organosilicon Chemistry

Classification as a Silyl (B83357) Protecting and Derivatization Reagent

N,O-Bis(trimethylsilyl)hydroxylamine is classified within organosilicon chemistry as a protected, lipophilic form of hydroxylamine (B1172632). chemicalbook.com Its primary function is as a silylating reagent, a class of compounds used to introduce a trimethylsilyl (B98337) (TMS) group onto a molecule. ontosight.aichemeurope.com This process, known as silylation, is a common strategy for protecting active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH) groups. wikipedia.orgfishersci.ca The TMS group acts as a temporary, sterically bulky, and chemically inert shield for these functional groups, preventing them from participating in unwanted side reactions during a chemical synthesis. chemeurope.comwikipedia.org

Furthermore, this compound serves as a derivatization reagent, particularly for analyses conducted via gas chromatography (GC). restek.com Many organic compounds containing polar functional groups are non-volatile and thermally unstable, making them unsuitable for GC analysis. thermofisher.com By reacting these compounds with a silylating agent like this compound, their active hydrogens are replaced by TMS groups. restek.com The resulting silyl derivatives are typically less polar, more volatile, and exhibit greater thermal stability, which improves their separation and detection during chromatographic analysis. chemeurope.comrestek.com

The reagent's utility is demonstrated in its reaction with free phenolic steroids during the analysis of certain pharmaceutical formulations by GLC. chemicalbook.com

Comparison with Related Silylated Hydroxylamines (e.g., Tris(trimethylsilyl)hydroxylamine)

This compound is structurally and functionally related to other silylated hydroxylamines, most notably N,N,O-Tris(trimethylsilyl)hydroxylamine. The key distinction lies in the degree of silylation of the parent hydroxylamine molecule. This compound has one TMS group on the oxygen atom and one on the nitrogen atom, leaving a reactive N-H bond. In contrast, N,N,O-Tris(trimethylsilyl)hydroxylamine has all three of hydroxylamine's hydrogen atoms—two on the nitrogen and one on the oxygen—replaced by TMS groups. vulcanchem.com

This structural difference influences their chemical properties and reactivity. The presence of a third TMS group on the nitrogen atom in the tris-silylated compound creates a more sterically hindered environment around the nitrogen-oxygen core. vulcanchem.com Despite these differences, both reagents can be used in similar applications. For instance, in reactions with acid chlorides to produce N,O-bis(trimethylsilyl)hydroxamic acids, both this compound and Tris(trimethylsilyl)hydroxylamine yield the same N-acylated product in high yields. chemicalbook.com

Below is a comparative table of their key properties.

| Feature | This compound | N,N,O-Tris(trimethylsilyl)hydroxylamine |

| CAS Number | 22737-37-7 | 21023-20-1 vulcanchem.com |

| Molecular Formula | C6H19NOSi2 | C9H27NOSi3 vulcanchem.com |

| Molecular Weight | 177.39 g/mol | 249.57 g/mol vulcanchem.com |

| Structure | (CH3)3Si-NH-O-Si(CH3)3 | [(CH3)3Si]2N-O-Si(CH3)3 vulcanchem.com |

| Key Structural Difference | Contains one N-H bond | All hydrogens are replaced by TMS groups |

Influence of Trimethylsilyl Groups on Reactivity and Solubility

The two trimethylsilyl groups are fundamental to the chemical character of this compound, significantly influencing its reactivity and solubility. cymitquimica.com The TMS group is characterized by its large molecular volume, which introduces considerable steric hindrance. chemeurope.comwikipedia.org This bulkiness can direct the outcome of reactions by physically blocking certain pathways, thereby enhancing selectivity.

Enhanced Solubility: The reduced polarity significantly increases the compound's solubility in nonpolar organic solvents, making it a versatile reagent in a wide range of reaction media. cymitquimica.com

Increased Volatility: The decrease in intermolecular forces, due to the absence of hydrogen bonding, makes the compound more volatile compared to its non-silylated parent, hydroxylamine. chemeurope.comwikipedia.org

Modified Reactivity: The primary site of reactivity for this compound is its nucleophilic nitrogen center. chemicalbook.com The presence of the silyl groups modulates this reactivity, and the Si-N bond can be readily cleaved under specific conditions, such as hydrolysis, to regenerate the free amine functionality after a reaction is complete. rsc.org The increased reactivity of silylated compounds can also be attributed to the fact that O-silyl groups are less electron-withdrawing than corresponding alkyl or benzyl (B1604629) groups. nih.gov

Stability and Reactivity in the Context of Organosilicon Compounds

Within the broader family of organosilicon compounds, this compound is known for its stability under ambient conditions. cymitquimica.com However, like most silyl ethers and silylamines, it is sensitive to moisture. The Si-O and Si-N bonds are susceptible to hydrolysis, which cleaves the TMS groups to form trimethylsilanol (B90980) and the parent hydroxylamine. ontosight.ai The stability of silyl protecting groups is dependent on pH, with the TMS group being the most easily cleaved of all common silyl groups in both acidic and basic conditions. fishersci.cathermofisher.com

The characteristic reactivity of this compound is centered on the nucleophilicity of its nitrogen atom. It readily reacts with a variety of electrophiles. chemicalbook.com A notable example is its reaction with acid chlorides in the presence of a base like triethylamine (B128534) to achieve N-acylation, forming N,O-bis(trimethylsilyl)hydroxamic acids. chemicalbook.com Subsequent hydrolysis of this product yields the free hydroxamic acid. chemicalbook.com This reactivity makes it a valuable synthetic intermediate for preparing other compounds, such as N-(dialkyl phosphinoyl)hydroxylamines. chemicalbook.com

The compound's reactivity profile is typical of many organosilicon reagents, which are often employed as stable, manageable sources of otherwise reactive functional groups. The trimethylsilyl groups serve as both protecting and leaving groups, allowing for controlled chemical transformations before being easily removed when no longer needed. researchgate.net

Future Directions and Emerging Research Avenues

Potential for Novel Synthetic Methodologies

While established methods for synthesizing N,O-Bis(trimethylsilyl)hydroxylamine exist, such as the reaction of hydroxylamine (B1172632) hydrochloride with hexamethyldisilazane (B44280), future research is anticipated to focus on developing more efficient, safer, and catalytic approaches. chemicalbook.com The field of synthetic chemistry has seen a move towards catalytic processes for preparing related compounds like N-silylamines, including methods like dehydrocoupling of amines with silanes and hydrosilylation of imines. rsc.org Similar strategies could be adapted for silylated hydroxylamines, potentially offering milder reaction conditions and improved yields.

Recent advances in the synthesis of substituted hydroxylamines have highlighted novel strategies for N-O bond formation and the reduction of oxime ethers. mdpi.comresearchgate.net Exploring these modern synthetic tools could lead to new pathways for producing this compound and its derivatives. Research could also investigate the use of alternative silylating agents to streamline the synthesis process, drawing inspiration from the preparation of analogous compounds. rsc.org The development of one-pot procedures that combine synthesis and subsequent reaction, a strategy utilized for related silyl-protected compounds, could also represent a significant methodological advancement. rsc.org

| Research Avenue | Potential Benefit | Relevant Precedent |

|---|---|---|

| Catalytic Dehydrocoupling | Increased efficiency and atom economy | Catalytic synthesis of N-silylamines rsc.org |

| Novel Silylating Agents | Improved reaction kinetics and safety | Use of Me3SiSiMe3 for N-methyl-N,O-bis(trimethylsilyl)hydroxylamine rsc.org |

| Advanced Reduction Methods | Higher selectivity and milder conditions | Catalytic reduction of oxime ethers for hydroxylamine synthesis mdpi.com |

| Direct N-O Bond Formation | Greater modularity and access to derivatives | Modern synthetic approaches to trisubstituted hydroxylamines mdpi.com |

Advanced Mechanistic Insights via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the intricate reaction mechanisms involving this compound. fmhr.org While specific computational studies on this exact molecule are not yet widespread, research on related silylated compounds and hydroxylamine derivatives demonstrates the potential of this approach. acs.orgresearchgate.net DFT calculations can elucidate the electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution, providing fundamental insights into the compound's reactivity. mdpi.comnih.gov

Future computational studies could focus on several key areas:

Reaction Pathways: Modeling reactions such as N-acylation or reactions with electrophiles can map out transition states and energy barriers, explaining observed product distributions and predicting reactivity with new substrates. chemicalbook.com

Bonding and Structure: Analyzing the nature of the Si-N and N-O bonds can provide a deeper understanding of the molecule's stability and its behavior in chemical transformations. Studies on related molecules have used DFT to investigate coordination geometries and the influence of silyl (B83357) groups on electronic structure. acs.orgresearchgate.net

Catalytic Cycles: For emerging catalytic applications, computational modeling can help to design more effective catalysts by providing a detailed picture of the catalytic cycle, including the role of the silylated hydroxylamine as a reactant or ligand. nih.govmdpi.com

These computational investigations are crucial for moving beyond empirical observations to a predictive understanding of the molecule's chemical behavior, accelerating the development of new applications. scirp.org

Applications in Catalysis and Materials Science

The distinct properties of this compound suggest promising, yet underexplored, applications in catalysis and materials science.

In catalysis , the labile Si-N bond and the inherent reactivity of the hydroxylamine moiety are key features. The broader class of N-silylamines has found use in a variety of catalytic C-N and C-C bond-forming reactions. rsc.org The unique electronic properties of N-silyl compounds can lead to reactivity patterns that are complementary to their non-silylated counterparts. rsc.org Future research may explore this compound as a precursor to catalytically active species or as a reagent in transition-metal-catalyzed reactions, such as those used to construct N-heterocycles. mdpi.com

In materials science , a significant emerging application is its potential use as a precursor for the synthesis of silicon-based materials. Specifically, silylamine compounds are being investigated as precursors for the deposition of silicon nitride (SiNₓ) thin films via methods like plasma-enhanced atomic layer deposition (PEALD). acs.org Silicon nitride is a critical material in the semiconductor industry. sigmaaldrich.com The volatility and reactivity of compounds like this compound make them attractive candidates for such processes, which require precisely controlled delivery of silicon and nitrogen. acs.orgsigmaaldrich.com Its structure offers a direct source of both elements, potentially enabling the growth of high-purity thin films at lower temperatures. soton.ac.uk

| Field | Potential Application | Key Feature |

|---|---|---|

| Catalysis | Reagent in C-N bond formation | Unique electronic properties and reactivity of N-silyl group rsc.org |

| Materials Science | Precursor for Silicon Nitride (SiNₓ) thin films | Contains both silicon and nitrogen; suitable volatility for PEALD acs.orgsigmaaldrich.com |

Q & A

Q. What are the primary synthetic applications of N,O-Bis(trimethylsilyl)hydroxylamine in organic chemistry?

this compound is widely used in conjugate addition reactions to alkylidene malonamides, enabling the synthesis of polyfunctionalized intermediates. These adducts serve as versatile building blocks for isoxazolidinones, aziridines, and β-amino-acid derivatives. For example, under optimized conditions (e.g., anhydrous solvents, controlled temperatures), the compound reacts with alkylidenemalonamides to form intermediates that undergo cyclization or rearrangement, yielding bioactive scaffolds . Additionally, it facilitates electrophilic amination of higher-order cyanocuprates, delivering the NHSiMe₃ moiety to aromatic or aliphatic ligands, enabling access to 2-amino-substituted heterocycles .

Q. How is this compound utilized in derivatization for analytical chemistry?

The compound acts as a silylating agent to derivatize polar analytes (e.g., hydroxyl-containing compounds) for gas chromatography-mass spectrometry (GC-MS). For instance, when paired with hydroxylamine hydrochloride or trimethylchlorosilane, it enhances the formation of trimethylsilyl (TMS) derivatives of organic acids, improving chromatographic resolution . A standard protocol involves reacting 50 µL of a sample extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes, followed by GC-MS analysis .

Advanced Research Questions

Q. What mechanistic insights explain N–O bond cleavage during deprotonation of this compound?

Deprotonation with potassium hydride (KH) in pentane triggers N–O bond cleavage, forming a polynuclear potassium aggregate, {K₆[OSiMe₃]₄[ON(SiMe₃)₂]₂}. Single-crystal X-ray diffraction reveals a bis-cubane core structure with Me₃Si groups attached to oxygen vertices. The reaction proceeds via deprotonation followed by a 1,2-silyl shift, facilitated by the weak basicity of silylated nitrogen atoms. The N–O bond dissociation is attributed to steric strain and electronic destabilization, as evidenced by the large Si–N–Si angle (141.1°) in the intermediate .

Q. How can researchers address unexpected byproducts in silylation reactions involving this compound?

Contradictory data indicate that N,O-Bis(trimethylsilyl)acetamide alone fails to derivatize sodium salts of organic acids. However, adding hydroxylamine hydrochloride or trimethylchlorosilane as co-reagents promotes successful TMS formation. For example, derivatizing prostaglandins requires BSTFA with 10% chlorotrimethylsilane (TMCS) to achieve optimal silylation . Methodological adjustments, such as pH control (neutral to slightly acidic) and anhydrous conditions, minimize side reactions like hydrolysis .

Methodological Recommendations

- Handling Precautions : Store at 0–6°C to prevent decomposition. Use inert atmosphere (N₂/Ar) for reactions involving strong bases like KH .

- Reaction Optimization : Monitor silylation efficiency via thin-layer chromatography (TLC) or NMR. Adjust reagent stoichiometry (1.2–2.0 equivalents) for sterically hindered substrates .

- Crystallography : For structural studies, grow crystals in pentane at −26°C and use single-crystal X-ray diffraction to resolve complex aggregates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.